

Efficacy and Safety Profile at a Glance

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Compound Focus: Conteltinib

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Feature	Conteltinib (CT-707)	Crizotinib
Generation	Second-generation ALK TKI [1]	First-generation ALK TKI [2]
Study Phase	Phase 1 [1]	Phase 3 (Pivotal trials) [2]
ALK TKI-Naïve Patients		
↑ Overall Response Rate (ORR)	64.1% (25/39) [1]	~60% (across multiple studies) [1]
↑ Median PFS	15.9 months [1]	8-10 months [1]
↑ Median DoR	15.0 months [1]	Information missing
Post-Crizotinib Patients		
↑ ORR	33.3% (7/21) [1]	N/A
↑ Median PFS	6.73 months [1]	N/A
Common TRAEs (Any Grade)	Diarrhea (71.9%), elevated serum creatinine (45.3%), elevated AST (39.1%), nausea (37.5%) [1]	Visual disorders, diarrhea, nausea, edema [2]

Feature	Conteltinib (CT-707)	Crizotinib
Grade ≥ 3 TRAEs	14.1% (9/64) [1]	Higher incidence than Alectinib per meta-analysis [2]

Conteltinib Clinical Trial Overview

For researchers, the methodology and scope of the available data are crucial:

- **Trial Design:** The data for **Conteltinib** comes from a **multicenter, open-label, first-in-human Phase 1 study** (NCT02695550) [1]. This trial included both a dose-escalation phase (50 to 800 mg QD) and a dose-expansion phase [1].
- **Patient Population:** The study enrolled 64 patients with advanced ALK-positive NSCLC. Among them, 41 (64.1%) were ALK TKI-naïve, and 23 (35.9%) had received prior Crizotinib therapy [1].
- **Key Outcomes:** The study established the **Recommended Phase 2 Dose (RP2D)** as 600 mg QD for ALK TKI-naïve patients and 300 mg BID for patients who had received Crizotinib previously [1]. The maximum tolerated dose (MTD) was not reached [1].
- **Preclinical Profile:** **Conteltinib** is reported to be about 10-fold more potent than Crizotinib against ALK in enzymatic assays and can inhibit various Crizotinib-resistant mutations (L1196M, G1202R, etc.) [1].

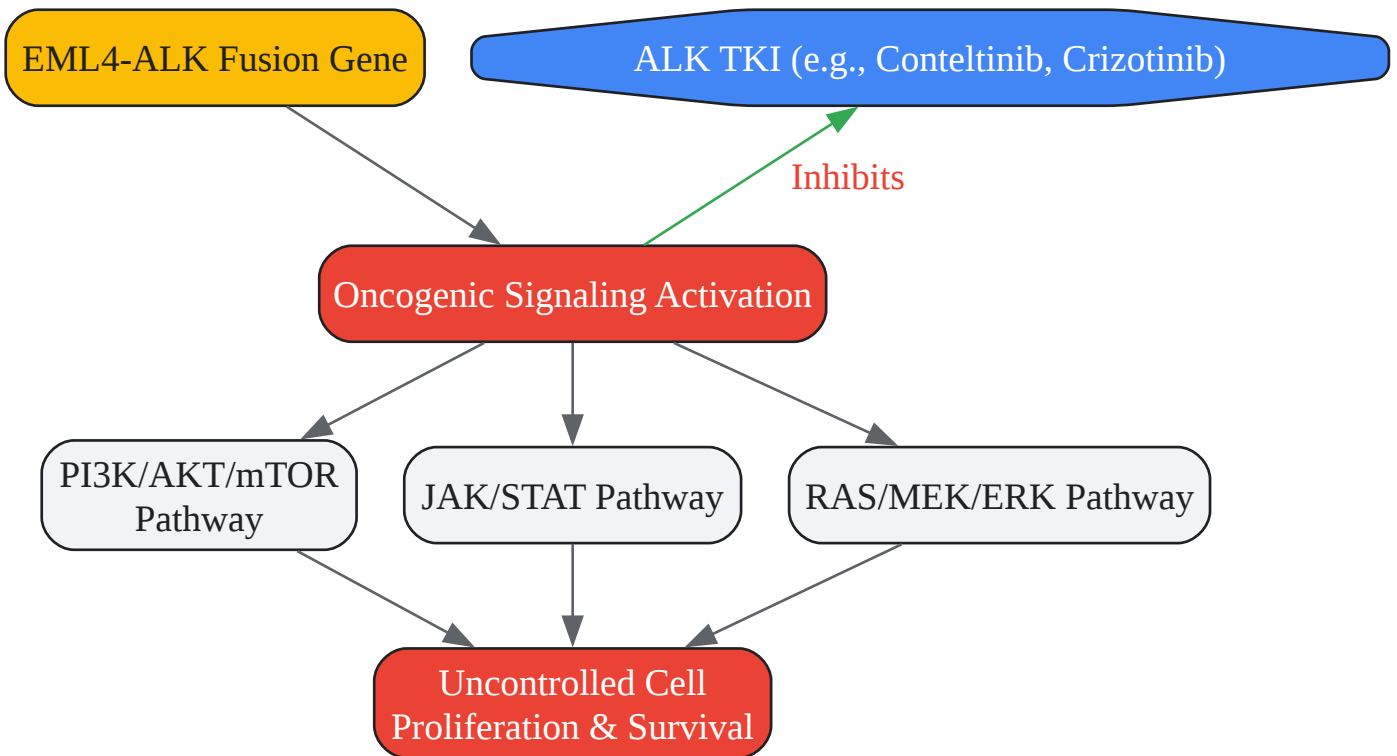
Experimental Protocol Summary

The methodology from the key **Conteltinib** study can be summarized as follows [1]:

- **Intervention:** Oral **Conteltinib** was administered in 28-day cycles.
- **Dosing:** A "3 + 3" dose-escalation scheme was used, starting at 50 mg QD and escalating to 100, 200, 300, 450, 600, and 800 mg QD. Each dose had a 7-day pharmacokinetic (PK) lead-in phase.
- **Primary Endpoints:** Maximum Tolerated Dose (MTD), Dose-Limiting Toxicities (DLTs), and adverse events.
- **Key Secondary Endpoints:** Pharmacokinetic properties, Overall Response Rate (ORR), Progression-Free Survival (PFS), and Duration of Response (DoR).
- **Patient Evaluation:** Tumor response was assessed using RECIST 1.1 criteria. Safety was evaluated continuously and graded according to CTCAE.

ALK Signaling Pathway & Inhibitor Mechanism

The following diagram illustrates the core signaling pathway involved in ALK-positive NSCLC and the site of action for TKIs like **Conteltinib** and Crizotinib.



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Interpretation for Research and Development

- **Promising Next-Generation Profile:** The efficacy data for **Conteltinib**, especially the longer median PFS in TKI-naïve patients, aligns with the trend seen with other second-generation ALK inhibitors, which were developed to overcome the limitations of Crizotinib, particularly acquired resistance and poor CNS penetration [1] [2].
- **Mechanism for Overcoming Resistance:** The preclinical data suggesting potency against key Crizotinib-resistant mutations (e.g., L1196M, G1202R) provides a mechanistic rationale for its observed clinical activity in post-Crizotinib patients [1]. This is a critical area of research, as sequential TKI therapy can lead to compound mutations that are challenging to treat [3].
- **Data Limitation:** The most critical limitation is the **absence of direct head-to-head trial data**. The Crizotinib figures provided are from historical and cross-trial comparisons, which must be interpreted with caution due to potential differences in study populations and designs. The ongoing development

of **Conteltinib** will require Phase 3 randomized controlled trials for a definitive efficacy and safety comparison.

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